3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
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Overview
Description
3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a complex organic compound that features a thiazole ring, a bromophenyl group, a hydroxy group, and a piperidine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which is achieved through the cyclization of appropriate precursors. The bromophenyl group is then introduced via electrophilic substitution reactions. The final steps involve the attachment of the hydroxy group and the piperidine moiety through nucleophilic substitution and Mannich reactions, respectively .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the bromine atom could yield a variety of substituted thiazole derivatives .
Scientific Research Applications
3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring and bromophenyl group are believed to play key roles in its biological activities, potentially interacting with enzymes and receptors involved in cellular processes. The hydroxy group and piperidine moiety may also contribute to its overall activity by enhancing its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine derivatives: These compounds share the thiazole and bromophenyl groups and have been studied for their antimicrobial and anticancer activities.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound features a similar piperazine moiety and has shown promising biological activities.
Uniqueness
What sets 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one apart is its unique combination of functional groups, which may confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C25H23BrN2O3S |
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Molecular Weight |
511.4 g/mol |
IUPAC Name |
3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C25H23BrN2O3S/c1-15-4-2-3-11-28(15)13-20-22(29)10-7-17-12-19(25(30)31-23(17)20)24-27-21(14-32-24)16-5-8-18(26)9-6-16/h5-10,12,14-15,29H,2-4,11,13H2,1H3 |
InChI Key |
LDLXSQIUTDJOKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC(=CS4)C5=CC=C(C=C5)Br)O |
Origin of Product |
United States |
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